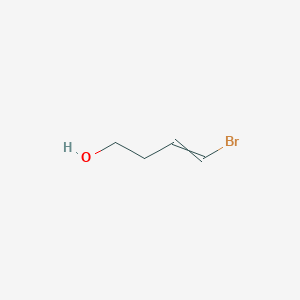

4-Bromobut-3-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSVHRDXHIRTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Allylic Halohydrins and Their Derivatives As Synthetic Intermediates

Allylic halohydrins, and their derivatives such as 4-bromobut-3-en-1-ol, represent a crucial class of intermediates in organic chemistry. fiveable.me Halohydrins, in general, are compounds that contain both a halogen and a hydroxyl group on adjacent carbon atoms. ntu.edu.sgbyjus.com The formation of halohydrins from alkenes is a fundamental reaction, often proceeding through a halonium ion intermediate, which results in an anti-addition of the halogen and hydroxyl groups. fiveable.mentu.edu.sgmasterorganicchemistry.com This stereochemical control is a key feature that makes them powerful tools in stereoselective synthesis.

The utility of allylic halohydrins stems from the distinct reactivity of their two functional groups. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, protected, or converted into a leaving group. The allylic halide moiety, in this case, a vinyl bromide, is susceptible to a variety of transformations, including nucleophilic substitution and, notably, palladium-catalyzed cross-coupling reactions. wikipedia.orgbeilstein-journals.org This dual reactivity allows for sequential and selective manipulations, providing a pathway to highly functionalized molecules.

Retrosynthetic Analysis Pertaining to 4 Bromobut 3 En 1 Ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. chemistrydocs.com In this context, 4-bromobut-3-en-1-ol serves as a valuable "synthon," a conceptual fragment representing a synthetic operation. The presence of both an alcohol and a vinyl bromide in a four-carbon chain makes it a strategic starting point for a variety of molecular scaffolds.

For instance, in the synthesis of complex natural products or pharmaceutical agents, a key bond disconnection might lead back to a fragment that can be constructed from this compound. The hydroxyl group allows for the introduction of various functionalities through oxidation or etherification, while the vinyl bromide enables the formation of carbon-carbon bonds via reactions like the Suzuki coupling. wikipedia.org This approach simplifies the synthetic planning process by providing a reliable and versatile starting material.

Strategic Positioning of 4 Bromobut 3 En 1 Ol As a Multifunctional Building Block

The strategic value of 4-bromobut-3-en-1-ol lies in its capacity to act as a multifunctional building block. amazon.saamazon.sa The primary alcohol can be protected, for example, with a tert-butyldimethylsilyl (TBS) group, allowing for selective reaction at the vinyl bromide position. rsc.orgsci-hub.se This protected intermediate can then undergo reactions such as lithium-halogen exchange followed by addition to an electrophile, or palladium-catalyzed cross-coupling reactions to form a new carbon-carbon bond. wikipedia.orgsci-hub.se Subsequent deprotection of the alcohol reveals a new functional group for further elaboration.

This orthogonality of the functional groups is a key advantage. For example, the vinyl bromide can participate in Suzuki couplings with various boronic acids to introduce aryl or other organic fragments. wikipedia.org Following the coupling reaction, the alcohol can be oxidized to an aldehyde, which can then undergo a Wittig reaction or other carbonyl chemistry. This sequential reactivity allows for the efficient and controlled construction of complex molecular frameworks from a relatively simple starting material.

Overview of Key Research Areas in 4 Bromobut 3 En 1 Ol Chemistry

Research involving 4-bromobut-3-en-1-ol is diverse and spans several areas of organic synthesis. One significant area is its use in the synthesis of heterocyclic compounds. For example, it has been used in the diastereoselective synthesis of tetrahydropyranones through a Prins cyclization reaction with aldehydes. researchgate.netresearchgate.net

Another major area of research is its application in palladium-catalyzed cross-coupling reactions. wikipedia.orgbeilstein-journals.org The vinyl bromide moiety is an excellent substrate for reactions like the Suzuki, Heck, and Sonogashira couplings, enabling the formation of a wide array of substituted alkenes. These reactions are fundamental in the synthesis of natural products and materials science. For example, (E)-4-bromobut-3-en-1-ol has been utilized in the synthesis of chiral allylic silanes through a nickel-catalyzed asymmetric reductive cross-coupling. caltech.edu

Furthermore, derivatives of this compound have been employed in the synthesis of biologically active molecules. For instance, it has been a precursor in the synthesis of intermediates for potential renin inhibitors. The compound and its derivatives are also used in the synthesis of natural products, such as in the total synthesis of gymnothespirolignans. sci-hub.se

The table below summarizes some of the key reactions and applications of this compound and its derivatives found in recent literature.

| Reaction Type | Reagents and Conditions | Product Type | Application Area |

| Protection of Alcohol | TBSCl, Imidazole, DCM | ((3-Bromobut-3-en-1-yl)oxy)(tert-butyl)dimethylsilane | Intermediate for further functionalization |

| Prins Cyclization | Aldehydes, Lewis Acid | Tetrahydropyranones | Heterocycle Synthesis |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 4-Phenyl-substituted derivatives | C-C Bond Formation |

| Ni-catalyzed Cross-Coupling | PPh3, CCl4, CH2Cl2 | Chiral allylic silanes | Asymmetric Synthesis |

| Gold-catalyzed Cycloisomerization | (Z)-8-aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols, Ph3PAuCl/AgOTf | cis-3-acyl-4-alkenylpyrrolidines | Heterocycle Synthesis |

An in-depth examination of the synthetic methodologies for producing this compound reveals a variety of chemical strategies, from classical bromination reactions to the development of greener, more efficient pathways. This article focuses exclusively on the preparation of this versatile chemical intermediate.

Stereoselective and Enantioselective Syntheses Leveraging 4 Bromobut 3 En 1 Ol

Diastereoselective Transformations of 4-Bromobut-3-en-1-ol Derivatives

Derivatives of this compound are effective substrates in diastereoselective reactions, notably in the synthesis of substituted cyclic ethers like tetrahydrofurans and tetrahydropyrans. These heterocyclic motifs are prevalent in many biologically active natural products.

One key application is in the Prins cyclization, a powerful acid-catalyzed carbon-carbon bond-forming reaction between an alkene and a carbonyl compound. Research has demonstrated the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones from 3-bromobut-3-en-1-ols and various aldehydes. researchgate.net This reaction proceeds with excellent diastereoselectivity at low temperatures, such as -35 °C. researchgate.net The proposed mechanism involves the formation of a stable six-membered chair-like tetrahydropyranyl carbocation intermediate, which is then trapped by the internal hydroxyl group, followed by the elimination of HBr to yield the tetrahydropyranone product. researchgate.net The resulting 4-hydroxy-2,6-disubstituted tetrahydropyrans can be obtained with high diastereoselectivity (up to 96% d.r.) through reduction with reagents like lithium aluminum hydride. researchgate.net

Similarly, palladium-catalyzed carboetherification of γ-hydroxy alkenes, which can be derived from bromoallylic alcohols, provides access to polysubstituted tetrahydrofurans. The use of bulky, electron-rich ligands such as S-Phos has been shown to improve the diastereoselectivity of these reactions by promoting reductive elimination and suppressing undesired side reactions like β-hydride elimination. This methodology has been successfully applied to synthesize 2,3-trans, 2,5-cis substituted tetrahydrofurans with high diastereomeric ratios (e.g., 15:1 d.r.).

The reaction of 1-bromo-1-lithioethene with protected 3-keto furanose sugars, in the presence of cerium(III) bromide, leads to the efficient diastereoselective formation of bromoallylic alcohol adducts, highlighting the utility of these compounds in creating complex chiral structures. nih.gov

Table 1: Examples of Diastereoselective Transformations

| Starting Material | Reagent/Catalyst | Product Type | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| 3-Bromobut-3-en-1-ol & Aldehyde | Lewis Acid | 2,6-Disubstituted Tetrahydropyranone | Excellent | researchgate.net |

| 4-Hydroxy-2,6-disubstituted tetrahydropyranone | Lithium Aluminum Hydride | 4-Hydroxy-2,6-disubstituted tetrahydropyran (B127337) | up to 96% d.r. | researchgate.net |

| γ-Hydroxy alkene | PdCl₂(CH₃CN)₂ / S-Phos | Polysubstituted Tetrahydrofuran | 15:1 | |

| Protected 3-keto furanose sugar | 1-Bromo-1-lithioethene / CeBr₃ | Bromoallylic alcohol adduct | High | nih.gov |

Enantioselective Approaches in Synthesis Using Chiral Catalysts

Achieving enantioselectivity in reactions involving this compound is crucial for the synthesis of enantiopomerically pure compounds, particularly for pharmaceutical applications. wikipedia.org This is typically accomplished using chiral catalysts, which can be metal complexes, small organic molecules (organocatalysts), or enzymes. wikipedia.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis. nih.gov Chiral ligands are used to modify the metal center, enabling the catalyst to control the stereochemical outcome of a reaction. nih.govrsc.org

For derivatives of this compound, palladium-catalyzed reactions are prominent. Asymmetric allylic substitution, for instance, can be controlled by using chiral ligands that influence the regioselectivity of the nucleophilic attack on a π-allyl-palladium intermediate. nih.gov While specific examples directly using this compound are not extensively detailed in the provided results, the principles apply to its derivatives. For example, the asymmetric synthesis of 2-bromohomoallylic alcohols has been achieved using a tartrate ester of (2-bromoallyl)boronic acid, which itself is prepared via bromoboration of allene. researchgate.net This approach highlights the use of chiral auxiliaries in boron chemistry to set the stereochemistry.

Ruthenium-catalyzed reactions also offer powerful methods for asymmetric synthesis. Intramolecular substitution of racemic propargylic alcohols, structurally related to derivatives of this compound, can be achieved using thiolate-bridged diruthenium complexes to generate chiral chromane (B1220400) derivatives with high enantioselectivity (94–99% ee). nih.gov Furthermore, copper-catalyzed asymmetric 1,4-borylstannation of 1,3-enynes, using a chiral sulfoxide (B87167) phosphine (B1218219) (SOP) ligand, has been developed for the enantioselective synthesis of chiral allenylstannanes. rsc.org The addition of a halogenated salt was found to be crucial for achieving high yields and stereoselectivity. rsc.org

Table 2: Metal Complexes in Asymmetric Synthesis

| Reaction Type | Metal/Ligand System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Allylation | (2-Bromoallyl)boronic acid tartrate ester | 2-Bromohomoallylic alcohol | High | researchgate.net |

| Propargylic Substitution | Diruthenium / Chiral HBD co-catalyst | Chiral Chromane | 94–99% | nih.gov |

| 1,4-Borylstannation | Cu / Chiral SOP | Chiral Allenylstannane | High | rsc.org |

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering an alternative to metal-based catalysts. wikipedia.org This field has expanded rapidly, with catalysts like proline and its derivatives, as well as chiral phosphoric acids and bifunctional thioureas, being widely used. nih.govmdpi.com

For substrates related to this compound, organocatalysts can facilitate various reactions. For example, chiral phosphoric acids are effective in catalyzing the enantioselective addition of boronates to aldehydes to form homoallylic alcohols with high enantiomeric excess. organic-chemistry.org Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective in controlling the stereochemistry of intramolecular reactions by holding the substrate in a rigid conformation via multiple non-covalent interactions. Asymmetric intramolecular oxy-Michael additions to form chiral tetrahydropyrans have been achieved with high selectivity using amino-thiourea catalysts.

The organocatalytic asymmetric Prins cyclization represents another powerful strategy. acs.org While the direct use of this compound in an organocatalytic asymmetric Prins reaction is not explicitly detailed, the methodology has been established for related homoallylic alcohols, leading to enantioenriched tetrahydropyrans. researchgate.net

Table 3: Organocatalysts in Asymmetric Transformations

| Reaction Type | Organocatalyst Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Addition of Boronates | Chiral Phosphoric Acid | Homoallylic Alcohol | High ee | organic-chemistry.org |

| Intramolecular Oxy-Michael Addition | Amino-thiourea | Chiral Tetrahydropyran | High ee | |

| Intermolecular C-H Amination | Chiral Phosphoric Acid | nih.govHelicenes | Excellent ee | nih.gov |

Enzymes, particularly lipases, are highly effective biocatalysts for the kinetic resolution of racemic alcohols. nih.govjocpr.com Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. jocpr.com This allows for the separation of both enantiomers, although the maximum theoretical yield for the desired product is 50%. jocpr.com

Lipases are widely used due to their stability in organic solvents, broad substrate scope, and high enantioselectivity. nih.gov The kinetic resolution of racemic alcohols, including allylic and homoallylic alcohols, is commonly performed via lipase-catalyzed transesterification or hydrolysis. jocpr.comd-nb.info For example, lipases from Pseudomonas cepacia (PCL), Candida antarctica (CAL-B), and Pseudomonas fluorescens have been successfully employed in the resolution of various aromatic Morita-Baylis-Hillman adducts, which are structurally related to derivatives of this compound, achieving excellent enantiomeric excesses (>90% ee). d-nb.info

The key step in the chemoenzymatic synthesis of compounds like (R)-GABOB and (R)-carnitine involved the lipase-mediated resolution of a racemic hydroxy-nitrile precursor, where lipases from Pseudomonas cepacia (PS) and Candida antarctica (CAL-B) yielded the desired alcohol and acetate (B1210297) with >99% ee. nih.gov While direct enzymatic resolution data for this compound itself is sparse in the provided search results, the well-established efficacy of lipases for resolving similar chiral secondary alcohols strongly suggests its feasibility. nih.govd-nb.infopolimi.it The choice of lipase, solvent, and acyl donor are critical parameters that must be optimized to achieve high enantioselectivity. nih.govd-nb.info

Table 4: Enzyme-Mediated Kinetic Resolution of Alcohols

| Enzyme | Substrate Type | Transformation | Enantiomeric Excess (ee) / Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman Acetate | Hydrolysis | eep > 92%, E = 53 | d-nb.info |

| Pseudomonas fluorescens Lipase | Aromatic Morita-Baylis-Hillman Acetate | Hydrolysis | High (ee > 90%) | d-nb.info |

| Candida antarctica Lipase B (CAL-B) | Racemic 3-hydroxy-4-tosyloxybutanenitrile | Acylation | > 99% ee | nih.gov |

| Pseudomonas cepacia Lipase (PS) | Racemic 3-hydroxy-4-tosyloxybutanenitrile | Acylation | > 99% ee | nih.gov |

Analytical and Computational Approaches in 4 Bromobut 3 En 1 Ol Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the identity and purity of 4-bromobut-3-en-1-ol. These techniques provide detailed information about the molecular structure and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of this compound. Both ¹H and ¹³C NMR spectra offer characteristic signals that help in assigning the structure and understanding its chemical environment. rsc.org For instance, the presence of vinylic and allylic protons can be identified by their distinct chemical shifts and coupling constants in the ¹H NMR spectrum.

In mechanistic studies, NMR is invaluable for tracking the progress of reactions involving this compound. For example, in the synthesis of tetrahydropyranones through the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes, NMR spectroscopy helps in determining the stereochemistry of the products with excellent diastereoselectivity. researchgate.netresearchgate.net Similarly, in the isomerization of terminal alkenes, ¹H NMR is used to determine the ratio of Z and E isomers formed. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Compounds Related to this compound

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(3-Bromobut-3-enyl)-4-methyl-N-(7-(trimethylsilyl)hepta-1,6-diynyl)benzenesulfonamide | 7.78 (d), 7.33 (d), 5.56 (d), 5.39 (d), 3.28 (t), 2.49-2.40 (m), 2.37 (t), 2.28 (t), 2.18 (s), 1.73-1.54 (m), 0.16-0.04 (m) | 144.6, 139.3, 134.6, 134.0, 129.8, 128.5, 128.3, 127.8, 124.4, 117.1, 107.8, 83.7, 73.7, 69.4, 51.1, 40.8, 28.0, 26.6, 26.5, 24.6, 21.8, 19.1, 17.8, -1.76 | rsc.org |

| (E)-(4-bromobut-1-en-3-yn-1-yl)benzene | 6.12 (d, J = 16.2 Hz), 7.01 (d, J = 16.2 Hz) | Not specified | beilstein-journals.org |

| 4-bromo-4'-(but-3-en-1-yloxy)-1,1'-biphenyl | 7.65 (m), 7.63 (m), 6.99 (m), 5.82 (m), 5.13 (m), 4.88 (m), 3.98 (t), 2.38 (m) | Not specified | rsc.org |

Note: The data presented is for related compounds containing the bromobutenyl moiety, illustrating the types of spectroscopic information obtained.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern. sepscience.com The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. savemyexams.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic doublet (M+ and M+2 peaks) of similar intensity. savemyexams.comlibretexts.org

Fragmentation analysis provides further structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18 peak). savemyexams.comlibretexts.org The fragmentation of the carbon-carbon bonds and the carbon-bromine bond also gives rise to characteristic fragment ions that help in confirming the structure. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. rsc.org

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 150.97531 | 122.9 |

| [M+Na]⁺ | 172.95725 | 134.3 |

| [M-H]⁻ | 148.96075 | 124.9 |

| [M+NH₄]⁺ | 168.00185 | 147.0 |

| [M+K]⁺ | 188.93119 | 123.8 |

| [M+H-H₂O]⁺ | 132.96529 | 124.3 |

Chromatographic Methodologies for Isolation and Quantification

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile compounds like this compound. lucideon.com In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. GC-MS is particularly useful for analyzing the product distribution in reactions involving this compound and for detecting any impurities.

Thin-Layer Chromatography (TLC) and Column Chromatography for Separation

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary idea of the purity of the sample. rsc.orgresearchgate.net By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the separation of the desired product from the starting materials and byproducts can be visualized. rsc.org

For the preparative separation and purification of this compound, column chromatography is widely used. rsc.orgcaltech.edunih.gov The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent or a mixture of solvents of increasing polarity. The fractions are collected and analyzed (often by TLC) to isolate the pure compound. For instance, in the synthesis of various organic molecules, column chromatography is a standard purification step. rsc.orgbeilstein-journals.orgcaltech.edu

Theoretical and Computational Chemistry for Reaction Modeling

Theoretical and computational chemistry provides valuable insights into the reactivity and reaction mechanisms of this compound. Methods like Density Functional Theory (DFT) can be used to model the geometries of reactants, transition states, and products. These calculations help in understanding the steric and electronic effects that govern the outcome of a reaction.

For example, computational studies can be employed to investigate the mechanism of nucleophilic substitution reactions involving this compound, where the bromine atom acts as a leaving group. Molecular dynamics (MD) simulations can be used to study the role of the solvent in these reactions. Furthermore, computational modeling can aid in understanding the diastereoselectivity observed in reactions like the Prins cyclization, by comparing the energies of different possible transition states. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a crucial tool for studying the reaction pathways of organic compounds, including this compound. By calculating the potential energy surface of a reaction, DFT can elucidate mechanistic details, predict product formation, and explain observed reactivity and selectivity. nih.govresearchgate.net

In the context of this compound, DFT calculations are employed to model various transformations. For instance, in reactions like nucleophilic substitution, the bromine atom acts as a good leaving group, a process that can be modeled to understand its energetics. DFT can be used to optimize the geometries of reactants, transition states, and products, as well as to calculate their corresponding energies. This information allows for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction's feasibility and kinetics.

A key application is in understanding the mechanisms of cyclization reactions. For example, DFT calculations have been instrumental in providing insights into the Prins cyclization of related compounds like 3-bromobut-3-en-1-ols with aldehydes to form tetrahydropyranones. researchgate.net These studies involve locating the transition state structures for key steps, such as the initial formation of a six-membered chairlike carbocation, and subsequent nucleophilic attack by the hydroxyl group. researchgate.net Such calculations can help rationalize the diastereoselectivity observed in these reactions. researchgate.net

The table below presents hypothetical DFT-calculated energy data for a proposed reaction pathway of this compound, such as an intramolecular cyclization to form a substituted tetrahydrofuran. The calculations are typically performed using a specific functional and basis set (e.g., B3LYP/6-31G(d)).

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactant (this compound) | 0.00 | 0.00 | N/A |

| Transition State | +25.4 | +26.1 | -350.2 |

| Intermediate | -5.2 | -4.8 | N/A |

| Product | -15.8 | -15.1 | N/A |

This interactive table contains hypothetical data representative of DFT calculations for a reaction pathway. The transition state is characterized by a single imaginary frequency.

These theoretical investigations can reliably predict reaction barriers and outcomes, guiding the design of new synthetic methodologies and the optimization of reaction conditions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

The chemical reactivity and biological activity of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. mun.ca Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. glycoforum.gr.jp By solving Newton's equations of motion, MD simulations generate trajectories that reveal the dynamic nature of molecules, including conformational changes. glycoforum.gr.jp

For this compound, conformational analysis via MD simulations can identify the most stable (lowest energy) conformations and the energetic barriers between them. nih.gov The molecule possesses several rotatable bonds, primarily the C-C single bonds and the C-O bond. Rotation around these bonds gives rise to various conformers (rotamers). MD simulations can explore the conformational space by simulating the molecule's motion over a period, often on the nanosecond to microsecond timescale. biorxiv.org

The process involves placing the molecule in a simulated environment, which can be a vacuum (gas phase) or, more realistically, a solvent box (e.g., water or dimethyl sulfoxide) to account for solvent effects. mun.ca An empirical force field (e.g., AMBER, CHARMM, GROMACS) is used to describe the potential energy of the system as a function of its atomic coordinates. glycoforum.gr.jp The simulation tracks how the molecule fluctuates, folds, and changes its shape, providing a detailed picture of its conformational landscape. mdpi.com

The results of an MD simulation can be analyzed to determine the populations of different conformers. This is often done by monitoring key dihedral angles. For this compound, the crucial dihedral angles would be O-C1-C2-C3 and C1-C2-C3-C4. By plotting the potential energy as a function of these angles or by analyzing their distribution over the simulation time, one can identify the preferred orientations of the hydroxyl and bromovinyl groups.

Table 2: Representative Conformational Population Analysis of this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (O-C1-C2-C3) | Population (%) | Relative Free Energy (kcal/mol) |

| Anti | ~180° | 65 | 0.00 |

| Gauche (+) | ~+60° | 17 | 0.85 |

| Gauche (-) | ~-60° | 17 | 0.85 |

| Eclipsed | ~0°/120° | <1 | >3.0 |

This interactive table shows a hypothetical distribution of conformers based on the O-C1-C2-C3 dihedral angle, as might be obtained from an MD simulation. The relative free energy is calculated from the population distribution.

Understanding the conformational preferences is vital. For example, the relative orientation of the hydroxyl group and the carbon-carbon double bond can influence the feasibility of intramolecular reactions, such as cyclization, or affect how the molecule interacts with an enzyme's active site. The reliability of MD simulations rests on their statistical precision and their ability to generate conformational ensembles that are consistent with experimental data, such as that from NMR spectroscopy. mdpi.comfrontiersin.org

Future Prospects and Emerging Research Areas in 4 Bromobut 3 En 1 Ol Chemistry

Innovations in Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the production and use of 4-bromobut-3-en-1-ol are no exception. Future research is focused on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and environmentally benign solvents.

One promising avenue is the development of biocatalytic methods. While traditional synthesis may involve brominating agents and radical initiators, enzymatic transformations offer high selectivity under mild, aqueous conditions. The directed evolution of enzymes, such as halide methyltransferases and lipoxygenases, showcases the potential for creating biocatalysts capable of specific halogenations and oxidations on substrates like butenols. nih.govmdpi.com Such enzymatic processes could offer a greener alternative to conventional methods for producing this compound and its derivatives. The use of whole-cell biocatalysts, which eliminates the need for costly enzyme purification, further enhances the sustainability of this approach. wisc.edu

Another key area of innovation is the use of water as a reaction solvent. The "aqueous" Prins cyclization, for instance, demonstrates the feasibility of conducting complex, acid-catalyzed reactions in water, which significantly reduces the environmental impact compared to traditional organic solvents. organic-chemistry.org Research into developing robust catalysts that function efficiently in aqueous media is critical for advancing the green synthesis of heterocyclic structures from this compound.

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is rich and continues to be an area of intense investigation. While its role in well-established reactions is known, emerging research seeks to uncover unprecedented transformations and expand its synthetic utility.

The Prins cyclization stands out as a particularly fruitful area. The reaction of 3-bromobut-3-en-1-ols with aldehydes, typically catalyzed by a Lewis acid, provides a powerful method for synthesizing substituted tetrahydropyranones. researchgate.netresearchgate.net Mechanistic studies, supported by Density Functional Theory (DFT) calculations, are exploring the nuances of this transformation, with evidence pointing towards either a classic stepwise mechanism involving a six-membered chairlike carbocation intermediate or a concerted [4+2] cycloaddition pathway, depending on the specific reactants and catalysts. researchgate.net This deeper understanding allows for greater control over the reaction's stereochemical outcome.

Beyond cyclizations, novel cycloaddition reactions are being explored. Photochemical [2+1] cycloadditions involving related alkenyl silanes suggest that the double bond in this compound could participate in forming highly strained and synthetically valuable cyclopropane-fused heterocyclic scaffolds. rsc.org

Furthermore, the vinyl bromide moiety is a handle for various palladium-catalyzed cross-coupling reactions . Suzuki coupling, for example, allows for the introduction of aryl groups at the 4-position, opening pathways to a diverse range of functionalized molecules. beilstein-journals.org The development of new ligands and catalysts continues to expand the scope and efficiency of these transformations. magtech.com.cn

Integration into Complex Molecule Total Synthesis and Scaffold Design

The structural motifs accessible from this compound make it an attractive starting material for the total synthesis of natural products and the design of novel molecular scaffolds for medicinal chemistry.

The tetrahydropyran (B127337) ring, readily formed via the Prins cyclization, is a core component of numerous biologically active natural products, including calixyn L and ambruticin. derpharmachemica.com The ability to control the stereochemistry of these cyclizations is crucial for the successful synthesis of these complex targets. For instance, a relative of this compound, 4-bromobut-1-ene, is a key starting material in the total synthesis of (±)-allocolchicine, demonstrating the utility of such four-carbon building blocks in constructing intricate molecular frameworks. acs.org

The compound is also instrumental in scaffold-based molecular design . Spirocyclic structures, which are of increasing interest in drug discovery due to their rigid three-dimensional conformations, can be synthesized using strategies originating from bromo-butenol derivatives. researchgate.netthieme-connect.com The intramolecular Heck reaction of a phosphinate ester derived from 3-bromobut-3-en-1-ol has been shown to produce a seven-membered phosphorus-containing heterocycle (a phostone), highlighting its utility in creating unconventional scaffolds. beilstein-journals.org

| Scaffold Type | Synthetic Method | Key Intermediate | Reference |

|---|---|---|---|

| Tetrahydropyranones | Prins Cyclization | 3-Bromobut-3-en-1-ols | researchgate.net, researchgate.net |

| Spirocyclic Piperidines | Diels-Alder / Michael Addition | Related α,β-unsaturated amides | researchgate.net |

| Dihydro-1,2-oxaphosphepine oxides | Intramolecular Heck Reaction | 3-bromobut-3-en-1-yl ethenyl(phenyl)phosphinate | beilstein-journals.org |

| Azabicyclo[4.1.0]heptanes | Photochemical [2+1] Cycloaddition | Related Alkenyl Acyl Silanes | rsc.org |

Development of Highly Efficient and Selective Catalytic Systems

Progress in applying this compound in synthesis is intrinsically linked to the development of advanced catalytic systems that offer high efficiency and selectivity.

For the Prins cyclization , researchers have identified several effective catalysts. Iron(III) chloride (FeCl₃) has been shown to catalyze the reaction to form 4-hydroxy-tetrahydropyrans with excellent diastereoselectivities (up to >99:1 dr). researchgate.netacs.org Other Lewis acids like indium(III) triflate (In(OTf)₃) are effective for related transformations such as the halo-aza-Prins cyclization. researchgate.net

A major focus is on enantioselective catalysis , which is crucial for producing single-enantiomer products for pharmaceutical applications. wikipedia.org The development of chiral catalysts, including chiral phosphoric acids and N-triflylphosphoramides, has enabled highly enantioselective Prins cyclizations. acs.org These catalysts create a chiral environment that directs the formation of one enantiomer over the other. wikipedia.org

In the realm of cross-coupling , the design of sophisticated phosphine-based ligands for palladium catalysts has been pivotal. These ligands improve catalyst stability and activity, allowing reactions to proceed under milder conditions with a broader range of substrates. magtech.com.cn

| Reaction Type | Catalyst/System | Key Features | Reference |

|---|---|---|---|

| Prins Cyclization | FeCl₃ | High diastereoselectivity (>99:1 dr), mild conditions | researchgate.net, acs.org |

| Enantioselective Prins Cyclization | Chiral Phosphoric Acids / Imidodiphosphates | High enantioselectivity | acs.org |

| Halo-Aza-Prins Cyclization | In(OTf)₃ | Excellent yields for N-heterocycles | researchgate.net |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Formation of C(sp²)-C(sp²) bonds | beilstein-journals.org |

Computational Design and Prediction of New Synthetic Applications

Computational chemistry has become an indispensable tool for accelerating research in organic synthesis. In silico methods are being applied to both understand and predict the chemistry of this compound.

Density Functional Theory (DFT) calculations are providing fundamental insights into reaction mechanisms. For the Prins cyclization, DFT studies have been used to calculate the energies of different transition states, helping to rationalize the observed stereoselectivities and distinguish between competing reaction pathways. researchgate.net This predictive power allows chemists to select or design catalysts and conditions to favor a desired outcome.

Looking forward, the in silico design of novel catalysts and substrates represents a major frontier. Generative models and other machine learning techniques are being developed to propose new molecular scaffolds and catalyst structures. beilstein-journals.orguib.no For instance, computational protocols for dynamic metal docking have been used to design artificial metalloenzymes for specific reactions, a strategy that could be applied to develop biocatalysts for the synthesis or transformation of haloalkenols. nih.gov By predicting the binding affinities and reactivity of potential substrates within a computationally designed active site, researchers can prioritize experimental efforts, saving time and resources. This synergy between computational prediction and experimental validation is poised to unlock new and unforeseen applications for this compound in the years to come.

Q & A

Q. How can 4-Bromobut-3-en-1-ol be synthesized with high regioselectivity?

Methodological Answer: To achieve regioselective synthesis, consider allylic bromination of but-3-en-1-ol using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). Control reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ or THF) to favor bromination at the allylic position. Monitor reaction progress via TLC and confirm regioselectivity using H NMR (characteristic splitting patterns for allylic protons) and GC-MS .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- H/C NMR: Identify allylic bromine (δ ~4.0–4.5 ppm for CH₂Br) and olefinic protons (δ ~5.5–6.0 ppm).

- IR Spectroscopy: Confirm hydroxyl (broad peak ~3200–3600 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹).

- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 150/152 (Br isotopic pattern). Validate purity via HPLC with a polar column (e.g., C18) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- In case of skin contact: Wash immediately with soap/water (15+ minutes) and consult a physician.

- For spills, neutralize with sodium bicarbonate and adsorb using inert material (e.g., vermiculite). Store in amber glass under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving this compound be resolved?

Methodological Answer:

- Comparative Kinetic Studies: Vary reaction conditions (temperature, solvent, catalysts) to isolate intermediates via quenching or in-situ FTIR.

- Isotopic Labeling: Use deuterated analogs to track proton transfer steps.

- Computational Validation: Perform DFT calculations (e.g., Gaussian) to compare activation energies of proposed pathways .

Q. What computational approaches model the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to map transition states and identify steric/electronic effects.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess leaving-group stability.

- Docking Studies: Predict interactions with enzymes (e.g., haloalkane dehalogenases) for biocatalytic applications .

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound derivatives?

Methodological Answer:

- Factor Screening: Use Plackett-Burman designs to prioritize variables (e.g., catalyst loading, solvent ratio).

- Response Surface Methodology (RSM): Apply central composite design to maximize yield/purity.

- Statistical Validation: Analyze via ANOVA and Pareto charts (software: Minitab, JMP) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How does this compound function as a synthon in multi-step organic syntheses?

Methodological Answer:

- Cross-Coupling Reactions: Utilize Pd-catalyzed Suzuki-Miyaura couplings (e.g., with boronic acids) to extend carbon chains.

- Epoxidation: Treat with mCPBA to form epoxides for ring-opening reactions.

- Protection/Deprotection Strategies: Temporarily mask the hydroxyl group using TBSCl, then regenerate it post-functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.